Urease Inhibitory Potency: Class-Level Comparison vs. Thiourea and Hydroxyurea Standards
The target compound belongs to the 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide series (7a–l), which demonstrated urease inhibitory IC50 values of 2.85–5.83 µM against Jack bean urease. Comparator thiourea achieves IC50 22.00 µM, and hydroxyurea achieves IC50 100.00 µM in the same assay [1]. The most potent member of the series (7j) exhibits an IC50 of 2.85 µM, representing a 7.7-fold improvement over thiourea and a 35-fold improvement over hydroxyurea [1].
| Evidence Dimension | Urease enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2.85–5.83 µM (class range for series 7a–l) |
| Comparator Or Baseline | Thiourea IC50 22.00 µM; Hydroxyurea IC50 100.00 µM |
| Quantified Difference | 3.8–7.7-fold improvement vs thiourea; 17–35-fold vs hydroxyurea |
| Conditions | In vitro Jack bean urease inhibition assay; molecular docking with AutoDock4 into urease crystal structure |
Why This Matters
This quantifiable potency advantage over two standard urease inhibitors supports the selection of this compound for urease-targeted drug discovery programs, particularly in Helicobacter pylori eradication research.
- [1] Montazer MN, Asadi M, Bahadorikhalili S, Hosseini FS, Amanlou A, Biglar M, Amanlou M. Design, synthesis, docking study and urease inhibitory activity evaluation of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives. Medicinal Chemistry Research. 2021;30(3):729-742. View Source
